N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Description
N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide is a compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-4-5-12(8-11(10)2)17-13(18)9-19-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJSULBVSNZOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide typically involves the reaction of 3,4-dimethylaniline with 2-chloropyrimidine-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various functionalized pyrimidine derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, the compound binds to the ATP-binding site of the kinase enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
- N-(3,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
- N-(3,4-dimethylphenyl)-2-thiopyrimidin-4-ylacetamide
Uniqueness
N-(3,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
